molecular formula C12H16O4S B13840119 Ethyl 2-(3-ethylsulfonylphenyl)acetate

Ethyl 2-(3-ethylsulfonylphenyl)acetate

Cat. No.: B13840119
M. Wt: 256.32 g/mol
InChI Key: MCVDZYFPOUAZAH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-ethylsulfonylphenyl)acetate is a high-value chemical building block employed in organic synthesis and pharmaceutical research. This compound features both an ester-protected acetic acid group and an ethylsulfonyl moiety on the aromatic ring, making it a versatile synthon for the construction of more complex molecules, particularly in medicinal chemistry. Its structure is analogous to other phenylacetate derivatives known to be intermediates in developing biologically active compounds . Researchers utilize this compound primarily as a precursor in synthesizing potential therapeutic agents, where the sulfonyl group can act as a hydrogen bond acceptor or influence the molecule's electronic properties and metabolic stability. The ester group allows for further functionalization, for instance, through hydrolysis to the corresponding carboxylic acid. Strictly for research and development applications. This product is not for diagnostic, therapeutic, or personal use. Please refer to the product's safety data sheet for proper handling and storage guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

ethyl 2-(3-ethylsulfonylphenyl)acetate

InChI

InChI=1S/C12H16O4S/c1-3-16-12(13)9-10-6-5-7-11(8-10)17(14,15)4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

MCVDZYFPOUAZAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)S(=O)(=O)CC

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 3 Ethylsulfonylphenyl Acetate

Retrosynthetic Analysis of Ethyl 2-(3-ethylsulfonylphenyl)acetate

A retrosynthetic analysis of this compound identifies two primary disconnection points: the ester linkage and the carbon-sulfur bond of the ethylsulfonyl group. lkouniv.ac.inslideshare.net

The most straightforward disconnection is at the ester bond, which simplifies the target molecule into 2-(3-ethylsulfonylphenyl)acetic acid and ethanol (B145695). This approach suggests a direct esterification as the final step in the synthesis.

A second disconnection strategy targets the sulfonyl group. This can be approached in two ways:

C-S Bond Disconnection: This leads to a phenylacetic acid derivative and an ethylsulfonyl synthon. The synthetic equivalent for the latter could be ethanesulfonyl chloride. This suggests a Friedel-Crafts type sulfonylation of ethyl phenylacetate (B1230308).

S-O Bond Disconnection (Functional Group Interconversion): A more common approach involves the retrosynthetic conversion of the sulfone to a thioether. This leads to ethyl 2-(3-ethylthiophenyl)acetate as a key intermediate, which can be synthesized and subsequently oxidized to the target sulfone.

These retrosynthetic pathways form the basis for the classical and modern synthetic routes discussed below.

Classical Synthetic Routes to this compound

Traditional methods for the synthesis of this compound rely on well-established organic reactions, including esterification, sulfonylation, and aromatic substitution.

Esterification Reactions of Precursors

The Fischer-Speier esterification is a cornerstone of classical ester synthesis and represents a primary route to this compound. wvu.edupatsnap.comorganic-chemistry.orgoperachem.comchemistrysteps.com This method involves the reaction of the precursor carboxylic acid, 2-(3-ethylsulfonylphenyl)acetic acid, with ethanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. operachem.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of ethanol is often used, and the water formed during the reaction is removed, for instance, by azeotropic distillation. patsnap.comorganic-chemistry.orgoperachem.com

Reactants Catalyst Solvent Conditions Yield
2-(3-ethylsulfonylphenyl)acetic acid, EthanolSulfuric AcidExcess EthanolRefluxHigh
2-(3-ethylsulfonylphenyl)acetic acid, Ethanolp-Toluenesulfonic AcidTolueneReflux, Dean-Stark trapHigh

Sulfonylation Strategies

A key step in the synthesis of the target molecule is the introduction of the ethylsulfonyl group onto the phenyl ring. Two primary classical strategies are employed for this transformation.

One common method is the oxidation of a corresponding thioether . In this approach, a precursor such as ethyl 2-(3-ethylthiophenyl)acetate is synthesized first. This intermediate is then oxidized to the sulfone. nih.gov A variety of oxidizing agents can be employed, with 3-chloroperoxybenzoic acid (m-CPBA) being a common choice for this transformation. nih.gov

A second classical approach is Friedel-Crafts sulfonylation . This involves the electrophilic aromatic substitution of a suitable benzene (B151609) derivative with a sulfonylating agent. For the synthesis of this compound, this could involve the reaction of ethyl phenylacetate with ethanesulfonyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride. scispace.comyoutube.com However, this method can be limited by the regioselectivity of the reaction, potentially leading to a mixture of ortho, meta, and para isomers.

Starting Material Reagents Catalyst Product
Ethyl 2-(3-ethylthiophenyl)acetatem-CPBA-This compound
Ethyl phenylacetateEthanesulfonyl chlorideAlCl₃Mixture of isomers including this compound

Aromatic Substitution Approaches

Friedel-Crafts acylation provides an alternative, albeit more indirect, route to the target compound. youtube.comlibretexts.org This strategy would involve the acylation of a substituted benzene to introduce a two-carbon chain that can be subsequently converted to the acetic acid ester functionality. For instance, a Friedel-Crafts acylation of an ethylthiobenzene with chloroacetyl chloride could be envisioned, followed by further synthetic manipulations. However, this approach is generally more complex and less direct than the previously described methods.

Modern and Sustainable Synthetic Approaches for this compound

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies.

Catalytic Synthesis Methodologies

Modern catalytic methods offer significant advantages over classical routes in terms of efficiency, selectivity, and sustainability.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds in the synthesis of aryl sulfones. nih.govrsc.orgorganic-chemistry.orgchemrxiv.org A plausible route to this compound would involve the coupling of an aryl halide or triflate, such as ethyl 2-(3-bromophenyl)acetate, with a source of the ethylsulfonyl group, like sodium ethanesulfinate (B1267084), in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org

Green and Sustainable Catalysts are increasingly being employed for both sulfonylation and esterification reactions.

For sulfonylation, biocatalytic oxidation of sulfides to sulfones using microorganisms presents an environmentally friendly alternative to traditional chemical oxidants. researchgate.netorientjchem.org Various bacterial and fungal strains have been shown to effectively catalyze the oxidation of sulfides to sulfones. researchgate.netorientjchem.org

For esterification, solid acid catalysts , such as zeolites, clays, and sulfonated carbons, offer a recyclable and less corrosive alternative to strong mineral acids. nih.govresearchgate.netresearchgate.netnih.govrsc.orgresearchgate.net These catalysts can be easily separated from the reaction mixture, simplifying the workup procedure and reducing waste. nih.govrsc.org

Reaction Type Catalyst Advantages
Cross-couplingPalladium complexesHigh efficiency and selectivity
Sulfide (B99878) OxidationBiocatalysts (e.g., fungi)Environmentally benign, mild conditions
EsterificationSolid acids (e.g., zeolites, sulfonated carbons)Recyclable, reduced corrosion and waste

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, the development of catalytic reactions to minimize waste, and the improvement of energy efficiency.

Traditional methods for the oxidation of sulfides to sulfones, a key step in the synthesis of the target molecule, often employ stoichiometric oxidants that generate significant amounts of waste. Green alternatives focus on the use of catalytic systems with cleaner oxidants like hydrogen peroxide or even molecular oxygen. For instance, the oxidation of a precursor sulfide can be achieved using hydrogen peroxide with a recyclable catalyst, a method that produces water as the primary byproduct.

Another principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The esterification step, if performed under catalytic conditions (Fischer esterification), has a high atom economy, with water being the only byproduct.

The choice of solvent is also a critical aspect of green chemistry. Utilizing solvents that are less toxic, derived from renewable resources, and easily recyclable can significantly reduce the environmental impact of the synthesis. For the synthesis of sulfone derivatives, electro-organic methods in aqueous solutions have been explored as a green technique, using electrons as a clean reagent.

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry Principle Application in Synthesis
Waste Prevention Use of catalytic oxidation methods over stoichiometric ones to reduce inorganic waste.
Atom Economy Fischer esterification for the final step exhibits high atom economy.
Less Hazardous Chemical Syntheses Employing H₂O₂ as a clean oxidant instead of heavy metal-based oxidizing agents.
Safer Solvents and Auxiliaries Utilizing greener solvents like ethanol or water, and exploring solvent-free reaction conditions.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure where possible.
Use of Renewable Feedstocks Sourcing starting materials from renewable biomass where feasible.
Reduce Derivatives Designing a synthetic route that avoids unnecessary protection and deprotection steps.

| Catalysis | Using acid catalysts for esterification and recyclable catalysts for the oxidation step. |

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow processing, offers several advantages for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and greater scalability compared to traditional batch processing.

The oxidation of a thioether precursor to the corresponding sulfone is often an exothermic reaction. In a flow reactor, the high surface-area-to-volume ratio allows for precise temperature control, mitigating the risk of thermal runaways and improving the selectivity of the reaction. This is particularly important to avoid over-oxidation to undesired byproducts. For example, the selective oxidation of sulfides to sulfoxides and sulfones has been successfully demonstrated in flow reactors using perselenic acid generated in-situ or through electrochemical methods. researchgate.netnih.govacs.org

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output from one reactor is directly fed into the next. This eliminates the need for isolation and purification of intermediates, reducing solvent usage and processing time. A potential telescoped flow synthesis of this compound could involve the initial oxidation of a thioether in one reactor module, followed by an in-line extraction and subsequent esterification in a second module.

The modular nature of flow chemistry also facilitates rapid reaction optimization by allowing for the systematic variation of parameters such as temperature, pressure, residence time, and reagent stoichiometry.

Table 2: Potential Advantages of Flow Chemistry in the Production of this compound

Feature of Flow Chemistry Benefit for Synthesis
Enhanced Heat Transfer Improved control over exothermic oxidation, leading to higher selectivity and safety.
Improved Mass Transfer Efficient mixing of reagents, leading to faster reaction rates and higher yields.
Process Automation Continuous and automated production with real-time monitoring and control.
Scalability Straightforward scaling from laboratory to industrial production by running the system for longer or by numbering-up reactors.
Safety Smaller reaction volumes at any given time reduce the risks associated with hazardous reagents or exothermic reactions.

| Telescoped Reactions | Integration of multiple synthetic steps without isolation of intermediates, improving efficiency. |

Stereoselective Synthesis Considerations for Related Analogues

While this compound itself is achiral, the synthesis of chiral analogues is of significant interest, particularly in the context of medicinal chemistry where stereochemistry often plays a crucial role in biological activity. Chiral sulfones are important structural motifs in many pharmaceuticals.

Stereoselectivity can be introduced at different positions in analogues of the target molecule. For instance, a chiral center could be located at the α-position to the sulfonyl group or on the alkyl group attached to the sulfur atom. The asymmetric synthesis of such chiral sulfones can be achieved through various strategies.

One approach is the use of chiral catalysts in the synthesis. For example, the asymmetric hydrogenation of α,β-unsaturated sulfones using nickel-based catalytic systems has been shown to produce chiral sulfones with high enantioselectivity. rsc.org Another method involves the photoenzymatic hydrosulfonylation, where engineered enzymes catalyze the stereoselective addition of a sulfonyl radical to an alkene. nih.gov

Furthermore, the stereoselective synthesis of β-chiral sulfones has been achieved through a three-component reaction involving visible-light- and nickel-catalyzed sulfonylalkenylation of styrenes. acs.org These methods provide access to a wide range of enantioenriched sulfone-containing compounds. The development of stereoselective routes to analogues of this compound would significantly expand the chemical space available for the exploration of their properties.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

The optimization of reaction conditions is a critical step in developing an efficient and cost-effective synthesis of this compound. Key parameters that can be adjusted to enhance yield and selectivity include temperature, reaction time, catalyst loading, and the stoichiometry of reactants.

For the oxidation of the thioether precursor to the sulfone, the choice of oxidizing agent and catalyst is paramount. The reaction temperature must be carefully controlled to prevent over-oxidation. The use of selective oxidizing agents and optimized catalyst concentrations can lead to higher yields of the desired sulfone. For instance, the oxidation of sulfides with hydrogen peroxide can be selectively tuned to yield either the sulfoxide (B87167) or the sulfone by adjusting the reaction conditions and the catalyst used. organic-chemistry.org

In the Fischer esterification step, the equilibrium can be shifted towards the product side to increase the yield. This can be achieved by using an excess of the alcohol (ethanol) or by removing the water formed during the reaction, for example, by azeotropic distillation. masterorganicchemistry.comathabascau.ca The concentration of the acid catalyst also plays a crucial role; while a higher concentration can increase the reaction rate, it may also lead to side reactions such as dehydration of the alcohol.

Design of Experiments (DoE) methodologies can be employed to systematically study the effects of multiple variables on the reaction outcome and to identify the optimal set of conditions.

Table 3: Parameters for Optimization in the Synthesis of this compound

Synthetic Step Parameter to Optimize Desired Outcome
Thioether Oxidation Temperature, Oxidant Concentration, Catalyst Loading High selectivity for the sulfone, minimization of sulfoxide and over-oxidation products.
Thioether Oxidation Solvent Improved reaction rate and product solubility, ease of workup.
Fischer Esterification Alcohol to Carboxylic Acid Ratio Shift in equilibrium to maximize ester yield.
Fischer Esterification Catalyst Concentration Increased reaction rate without promoting side reactions.
Fischer Esterification Temperature and Reaction Time Achievement of equilibrium in a reasonable timeframe with minimal degradation.

Chemical Reactivity and Mechanistic Studies of Ethyl 2 3 Ethylsulfonylphenyl Acetate

Hydrolytic Transformations of the Ester Moiety in Ethyl 2-(3-ethylsulfonylphenyl)acetate

The ester functional group in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This transformation can be catalyzed by acids, bases, or enzymes, each proceeding through distinct mechanistic pathways.

Acid-Catalyzed Hydrolysis Mechanisms

In the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid, and an excess of water, the ethyl ester of this compound can be hydrolyzed to yield 2-(3-ethylsulfonylphenyl)acetic acid and ethanol (B145695). This reaction is reversible, and the mechanism is the reverse of the Fischer esterification. chemistrysteps.comlibretexts.org

The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.ukyoutube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the ethoxy group, making it a better leaving group (ethanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product. libretexts.org

StepDescriptionKey Intermediates
1Protonation of the carbonyl oxygenProtonated ester
2Nucleophilic attack by waterTetrahedral intermediate
3Proton transferProtonated ethoxy group
4Elimination of ethanolProtonated carboxylic acid
5DeprotonationCarboxylic acid

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts this compound into the salt of the carboxylic acid and ethanol. chemistrysteps.com Common bases used for this reaction include sodium hydroxide (B78521) and potassium hydroxide.

The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen. chemistrysteps.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

StepDescriptionKey Intermediates
1Nucleophilic attack by hydroxideTetrahedral intermediate
2Elimination of ethoxideCarboxylic acid and ethoxide
3Deprotonation of carboxylic acidCarboxylate salt and ethanol

Enzymatic Hydrolysis in Biochemical Model Systems

In biochemical contexts, the hydrolysis of esters like this compound can be catalyzed by enzymes, particularly esterases and lipases. These enzymes offer high selectivity and operate under mild conditions. Studies on analogous compounds, such as ethyl phenylacetate (B1230308), have demonstrated the efficacy of various microbial enzymes in catalyzing hydrolysis. semanticscholar.orgresearchgate.net

For instance, lyophilized mycelia of Aspergillus oryzae and Rhizopus oryzae have been shown to be effective biocatalysts for the hydrolysis of ethyl phenylacetate. semanticscholar.orgresearchgate.net The enzymatic reaction typically occurs at the active site of the enzyme, which often involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate). The mechanism generally involves the formation of an acyl-enzyme intermediate, followed by its hydrolysis to release the carboxylic acid and regenerate the enzyme.

Enzyme SourceSubstrate AnalogEfficacy
Aspergillus oryzaeEthyl phenylacetateEffective biocatalyst for hydrolysis. semanticscholar.orgresearchgate.net
Rhizopus oryzaeEthyl phenylacetateEffective biocatalyst for hydrolysis. semanticscholar.orgresearchgate.net
Pig liver esterase (PLE)Ethyl 3-hydroxy-3-phenylpropanoateUsed for hydrolysis. scielo.br
Pseudomonas cepacia lipase (B570770) (PCL)Ethyl 3-hydroxy-3-phenylpropanoateBetter for secondary β-hydroxy esters. scielo.br

Nucleophilic Substitution Reactions at the Ester Carbonyl of this compound

The carbonyl carbon of the ester in this compound is electrophilic and can undergo nucleophilic acyl substitution with a variety of nucleophiles other than water. libretexts.org These reactions proceed through a similar addition-elimination mechanism as hydrolysis. masterorganicchemistry.com

Common nucleophilic acyl substitution reactions for esters include:

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst to form a different ester.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine to form an amide. This reaction is typically slower than hydrolysis and may require heating.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) react with esters to form tertiary alcohols. The reaction proceeds through the initial formation of a ketone, which then reacts with a second equivalent of the organometallic reagent.

NucleophileProduct
Alcohol (R'OH)New ester (transesterification)
Ammonia (NH₃)Primary amide
Primary amine (R'NH₂)Secondary amide
Secondary amine (R'₂NH)Tertiary amide
Grignard reagent (R'MgX)Tertiary alcohol

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of this compound

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The position of substitution is directed by the two existing substituents: the -CH₂COOEt group and the -SO₂Et group.

The ethylsulfonyl (-SO₂Et) group is a powerful electron-withdrawing group. Through both inductive and resonance effects, it deactivates the benzene (B151609) ring towards electrophilic attack. This deactivation makes EAS reactions slower compared to benzene. The strong deactivating nature of the sulfonyl group directs incoming electrophiles to the meta position relative to itself.

The ethyl acetate (B1210297) (-CH₂COOEt) group is also a deactivating group, though weaker than the sulfonyl group. It is also a meta-director.

Since both substituents are located at positions 1 and 3 of the phenyl ring, their directing effects need to be considered. The -SO₂Et group is at the 3-position, and the -CH₂COOEt group is at the 1-position. Both groups direct incoming electrophiles to the positions meta to themselves. The positions meta to the -CH₂COOEt group are the 3- and 5-positions. The positions meta to the -SO₂Et group are the 1- and 5-positions. Therefore, the combined directing effect of both groups will strongly favor substitution at the 5-position . The 2-, 4-, and 6-positions are deactivated by both groups.

SubstituentActivating/DeactivatingDirecting Effect
-SO₂EtStrongly Deactivatingmeta
-CH₂COOEtWeakly Deactivatingmeta

Reduction Reactions of this compound

This compound has two functional groups that can be reduced: the ethyl ester and the ethyl sulfonyl group.

Reduction of the Ester Group: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). doubtnut.comcommonorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This reaction converts the ethyl acetate moiety into a 2-hydroxyethyl group, yielding 2-(3-ethylsulfonylphenyl)ethanol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for ester reduction. commonorganicchemistry.comlibretexts.org

Reduction of the Ethyl Sulfonyl Group: The reduction of aryl sulfones, known as desulfonylation, typically requires harsher conditions and specific reagents. wikipedia.org This reaction involves the cleavage of a carbon-sulfur bond. Common methods for reductive desulfonylation include the use of active metals like sodium amalgam or samarium(II) iodide. wikipedia.org It is also possible to achieve reductive cross-coupling of alkyl sulfones with aryl bromides using nickel catalysis. chemrxiv.org The specific products would depend on the reaction conditions. Under certain reductive conditions, the C-S bond can be cleaved to replace the sulfonyl group with a hydrogen atom.

It is important to note that the selective reduction of one group in the presence of the other would depend on the choice of reducing agent and reaction conditions. Generally, the reduction of the ester group is more readily achieved than the reduction of the sulfonyl group.

Functional GroupReducing AgentProduct
Ethyl EsterLiAlH₄Primary alcohol
Ethyl SulfonylNa(Hg), SmI₂Alkane (desulfonylation)

Reduction of the Ester Group

The ester functionality in this compound is susceptible to reduction by powerful hydride-donating reagents. Due to the electron-withdrawing nature of the carbonyl group, the carbon atom is electrophilic and readily attacked by nucleophilic hydrides. Strong reducing agents are required for this transformation as esters are less reactive than aldehydes or ketones.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. Subsequently, this intermediate collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate. Since aldehydes are more reactive towards reduction than esters, the aldehyde is immediately attacked by a second equivalent of hydride, leading to another tetrahedral intermediate (an alkoxide). This alkoxide is then protonated during the acidic workup to yield the final primary alcohol product. nih.gov

It is important to note that milder reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce esters under standard conditions. libretexts.org Therefore, the selective reduction of other functional groups in the presence of the ester might be possible with such reagents.

ReagentSolventConditionsProduct(s)
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF0 °C to room temperature, followed by H₃O⁺ workup2-(3-ethylsulfonylphenyl)ethan-1-ol and Ethanol

Reduction of the Sulfonyl Group

The ethylsulfonyl group in this compound is a robust and electron-withdrawing moiety. The sulfur atom is in its highest oxidation state (+6) and is generally resistant to reduction under mild conditions. However, under specific and often harsh reductive conditions, the C-S bond of the aryl sulfone can be cleaved in a process known as desulfonylation.

Reductive desulfonylation can be achieved using various methods, including dissolving metal reductions, metal amalgams, and transition-metal-catalyzed reactions. For instance, sodium amalgam (Na/Hg) in a protic solvent like methanol (B129727) is a classic method for the reductive cleavage of aryl sulfones. researchgate.net This method involves a single-electron transfer (SET) mechanism. The chemoselectivity of this reaction in the presence of an ester group is a critical consideration. While esters can also be reduced by dissolving metals, the conditions can often be tuned to favor one transformation over the other. The use of buffered conditions can sometimes preserve the ester group while the sulfonyl group is removed.

Another approach involves the use of transition metal catalysis. Nickel and palladium complexes have been shown to catalyze the desulfonylative cross-coupling of aryl sulfones with various partners, which implies the cleavage of the C-S bond. nih.gov Reductive desulfonylation to replace the sulfonyl group with a hydrogen atom can also be achieved using reagents like samarium(II) iodide or through catalytic hydrogenation under specific conditions.

The choice of reagent is crucial for achieving selectivity. For example, aluminum amalgam (Al/Hg) is known to chemoselectively reduce α-sulfonylated carbonyl groups, leaving ester functionalities intact. nih.gov While the sulfonyl group in the target molecule is not alpha to the ester, this highlights the possibility of achieving selective reduction.

Reagent/Catalyst SystemReaction TypePotential Product
Sodium Amalgam (Na/Hg) in MethanolReductive DesulfonylationEthyl phenylacetate
Samarium(II) Iodide (SmI₂)Reductive DesulfonylationEthyl phenylacetate
Ni or Pd catalyst with a reducing agentCatalytic DesulfonylationEthyl phenylacetate

Oxidation Reactions Involving this compound

The structure of this compound presents several sites for potential oxidation, although the sulfonyl group itself is already in a high oxidation state and is generally inert to further oxidation. The primary sites of interest for oxidation are the benzylic methylene (B1212753) group (-CH₂-) and the ethyl group attached to the sulfonyl moiety.

The benzylic position, the carbon atom adjacent to the phenyl ring, is activated towards oxidation due to the ability of the aromatic ring to stabilize radical or cationic intermediates. nih.gov Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions, can lead to the oxidation of this benzylic C-H bond. worktribe.com In many cases, alkyl side chains on an aromatic ring are oxidized all the way to a carboxylic acid. nih.gov However, the presence of the adjacent ester group may influence the outcome of this reaction. Milder oxidation conditions might allow for the formation of an α-hydroxy or α-keto ester. For instance, the spontaneous aerobic oxidation of a similar compound, ethyl 2-phenyl-2-(thiazol-2-yl)acetate, to its corresponding α-hydroxy derivative has been reported. organic-chemistry.org

The ethyl group of the ethylsulfonyl moiety is less reactive towards oxidation than the benzylic position. While extremely harsh conditions could potentially lead to its degradation, it is generally stable to common oxidizing agents.

It is also relevant to consider the oxidation of the corresponding sulfide (B99878) as a primary route for the synthesis of this compound itself. The oxidation of ethyl 2-(3-(ethylthio)phenyl)acetate with an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) would proceed first to the sulfoxide (B87167) and then to the sulfone. nih.gov Careful control of the stoichiometry of the oxidant can allow for the isolation of the intermediate sulfoxide. nih.gov

Metal-Catalyzed Cross-Coupling Reactions with Derivatives of this compound

The aromatic ring of this compound can be functionalized to participate in metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To engage in such reactions, a derivative of the parent molecule, typically containing a halide or a sulfonate leaving group on the aromatic ring, is required.

For example, a hypothetical derivative such as Ethyl 2-(4-bromo-3-ethylsulfonylphenyl)acetate could serve as a substrate in various palladium-catalyzed cross-coupling reactions. In a Suzuki-Miyaura coupling, this aryl bromide could be reacted with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.net The reaction is generally tolerant of both the ester and the sulfonyl functional groups.

Similarly, other cross-coupling reactions such as the Heck reaction (with an alkene), the Sonogashira reaction (with a terminal alkyne), or the Buchwald-Hartwig amination (with an amine) could be employed to further elaborate the molecular structure. The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and preventing side reactions. Recent advancements have also demonstrated that in some cases, the sulfonyl group itself can act as a leaving group in nickel-catalyzed cross-coupling reactions, providing a direct route to functionalize the carbon atom to which it is attached. nih.gov

Reaction NameHypothetical SubstrateCoupling PartnerCatalyst System (Example)Product Type
Suzuki-Miyaura CouplingEthyl 2-(4-bromo-3-ethylsulfonylphenyl)acetateArylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl derivative

Investigation of Reaction Intermediates and Transition States for Transformations of this compound

In the reduction of the ester group with LiAlH₄, the reaction pathway involves distinct intermediates. The initial nucleophilic attack of a hydride ion on the carbonyl carbon leads to a tetrahedral alkoxide intermediate . The transition state for this step involves the partial formation of the C-H bond and the partial breaking of the C=O π-bond. This intermediate then collapses by expelling the ethoxide ion through a second transition state to form an aldehyde intermediate . This aldehyde is then rapidly reduced via another set of tetrahedral alkoxide intermediates and their corresponding transition states to the final primary alcohol. nih.gov Computational studies on the reduction of simple esters have detailed the geometries and energies of these species, highlighting the role of the lithium cation in coordinating to the carbonyl oxygen and activating it for nucleophilic attack.

For the reductive desulfonylation of the aryl sulfonyl group, the mechanism is highly dependent on the reagent used. With sodium amalgam, the reaction is believed to proceed via a radical anion intermediate , formed by a single-electron transfer from the metal to the aromatic sulfone. Subsequent fragmentation of this radical anion would cleave the C-S bond, generating an aryl radical and a sulfinate anion. The aryl radical would then be reduced further and protonated by the solvent to yield the final product.

Advanced Spectroscopic and Structural Characterization of Ethyl 2 3 Ethylsulfonylphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of Ethyl 2-(3-ethylsulfonylphenyl)acetate

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity, hybridization, and spatial relationships of atoms in this compound can be elucidated.

The ¹H and ¹³C NMR spectra provide foundational information about the molecular structure. Based on the analysis of analogous compounds such as ethyl phenylacetate (B1230308) and diethyl sulfone, the expected chemical shifts for this compound can be predicted. hmdb.cachemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The ethyl group of the ester will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), a pattern characteristic of an ethyl group coupled to a neighboring group with no protons. The methylene protons of the acetate (B1210297) group (COCH₂) are expected to appear as a singlet. The protons of the ethylsulfonyl group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (SO₂CH₂). The aromatic protons on the phenyl ring will show complex splitting patterns in the aromatic region of the spectrum, influenced by their substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum will reveal the number of unique carbon environments. The carbonyl carbon of the ester group is expected to have the largest chemical shift. The carbons of the phenyl ring will appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing sulfonyl group. The methylene and methyl carbons of the ethyl ester and ethylsulfonyl groups will have characteristic chemical shifts in the aliphatic region. hmdb.cachemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl Ester CH₃~1.2 (triplet)~14
Ethyl Ester OCH₂~4.1 (quartet)~61
Acetate CH₂~3.7 (singlet)~41
Ethyl Sulfonyl CH₃~1.3 (triplet)~7
Ethyl Sulfonyl SO₂CH₂~3.2 (quartet)~53
Aromatic CH~7.5 - 8.0 (multiplets)~125 - 140
Aromatic C-SO₂-~140
Aromatic C-CH₂-~135
Carbonyl C=O-~170

Note: These are predicted values based on analogous structures and may vary from experimental data.

Two-dimensional NMR experiments provide deeper insights into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl ester group, and similarly for the ethylsulfonyl group. It would also reveal couplings between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for definitively assigning the ¹H and ¹³C signals. For instance, the singlet at ~3.7 ppm in the ¹H spectrum would correlate with the carbon signal at ~41 ppm in the ¹³C spectrum, confirming the assignment of the acetate methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This technique is crucial for piecing together the molecular fragments. For example, correlations would be expected between the acetate methylene protons and the carbonyl carbon, as well as the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons, which is vital for conformational analysis. acs.orgiaea.org For instance, NOESY could reveal spatial relationships between the protons of the acetate methylene group and the aromatic protons, providing clues about the preferred orientation of the acetate side chain relative to the phenyl ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Electronic States of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes. researchgate.netchemicalbook.comresearchgate.netresearchgate.netacs.orgacs.orgspectroscopyonline.comnih.gov

IR Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent C=O stretching vibration from the ester group is anticipated around 1735 cm⁻¹. The sulfonyl group (SO₂) will exhibit strong, characteristic asymmetric and symmetric stretching bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule will appear in the 2850-3100 cm⁻¹ region. C-O stretching bands from the ester will be observed in the 1000-1300 cm⁻¹ range. chemicalbook.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are typically strong in the Raman spectrum. The S=O stretching vibrations of the sulfonyl group are also expected to be Raman active. researchgate.netacs.orgspectroscopyonline.com

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
C=O (Ester)Stretching~1735Strong (IR)
SO₂ (Sulfonyl)Asymmetric Stretching~1300-1350Strong (IR)
SO₂ (Sulfonyl)Symmetric Stretching~1120-1160Strong (IR)
C-H (Aromatic)Stretching~3000-3100Medium (IR), Strong (Raman)
C-H (Aliphatic)Stretching~2850-3000Medium (IR, Raman)
C-O (Ester)Stretching~1000-1300Strong (IR)
C=C (Aromatic)Stretching~1450-1600Medium (IR), Strong (Raman)

High-Resolution Mass Spectrometry for Elucidation of Fragmentation Pathways of this compound

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information. massbank.euchemicalbook.comtaylorfrancis.comcdnsciencepub.comnih.govwikipedia.orglibretexts.org

The molecular ion peak [M]⁺ for this compound would be observed, and its high-resolution measurement would confirm the molecular formula. The fragmentation of this compound is expected to proceed through several key pathways:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to [M - 45]⁺.

Loss of the ethyl group from the ester (-CH₂CH₃): This would lead to a fragment ion of [M - 29]⁺.

Cleavage of the C-S bond: Fragmentation at the sulfonyl group could lead to the loss of the ethyl group (-CH₂CH₃) or the entire ethylsulfonyl radical (•SO₂CH₂CH₃), resulting in characteristic fragment ions.

McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement involving the ester group could occur.

Fragmentation of the aromatic ring: The phenylsulfonyl moiety can undergo characteristic fragmentation, including the loss of SO₂. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Structure
M⁺[C₁₂H₁₆O₄S]⁺
M - 29[M - C₂H₅]⁺
M - 45[M - OC₂H₅]⁺
M - 93[M - SO₂C₂H₅]⁺

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions of this compound

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. nih.govresearchgate.netmdpi.comresearchgate.netrsc.orgmdpi.com While a crystal structure for the title compound is not available in the public domain, analysis of related structures, such as aromatic sulfones and ethyl esters, allows for predictions of its solid-state conformation and packing. mdpi.comresearchgate.net

The molecule is expected to adopt a conformation that minimizes steric hindrance. The dihedral angle between the plane of the phenyl ring and the C-S-C plane of the sulfonyl group, as well as the orientation of the ethyl acetate side chain, will be key conformational parameters.

Intermolecular interactions are crucial in determining the crystal packing. For this compound, several types of non-covalent interactions are anticipated to play a role:

Hydrogen bonds: Weak C-H···O hydrogen bonds are likely to be present, involving the acidic protons of the methylene and aromatic groups as donors and the oxygen atoms of the sulfonyl and carbonyl groups as acceptors.

π-π stacking: The aromatic rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination in Related Chiral Analogues

While this compound itself is achiral, the introduction of a chiral center, for example, at the α-position to the ester, would result in chiral analogues. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing these chiral molecules.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral analogue of this compound, the electronic transitions associated with the aromatic chromophore and the carbonyl group would give rise to characteristic CD signals (Cotton effects). The sign and magnitude of these Cotton effects are sensitive to the absolute configuration of the chiral center. CD spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a sample by comparing its CD spectrum to that of the pure enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers relations. ORD can also be used to determine the enantiomeric excess and to study the stereochemistry of chiral molecules.

The application of these techniques would be crucial in the development and analysis of any chiral derivatives of this compound, particularly in contexts where stereochemistry is critical, such as in pharmaceutical applications.

Computational and Theoretical Studies of Ethyl 2 3 Ethylsulfonylphenyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals of Ethyl 2-(3-ethylsulfonylphenyl)acetate

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide valuable insights into its molecular properties. researchgate.net

The optimized molecular geometry would reveal key bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule. A crucial aspect of the electronic structure is the distribution of electron density, which can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map highlights regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. nih.gov For this compound, the oxygen atoms of the sulfonyl and ester groups are expected to be regions of high electron density (negative potential), while the hydrogen atoms and the area around the sulfur atom would likely exhibit a more positive potential.

Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the molecule's reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For this compound, the HOMO is likely to be localized on the phenyl ring and the ester group, while the LUMO may be centered around the electron-withdrawing ethylsulfonyl group.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing electron delocalization and intramolecular interactions. researchgate.net This analysis would likely show significant delocalization of electrons within the phenyl ring and hyperconjugative interactions between the substituents and the ring.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

Property Predicted Value
HOMO Energy -7.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 6.3 eV

Note: These values are hypothetical and based on typical ranges observed for similar aryl sulfone derivatives.

Quantum Chemical Calculations of Reaction Pathways and Energy Barriers for Transformations of this compound

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical transformation. For this compound, these methods could be used to study various reactions, such as its synthesis or subsequent chemical modifications.

A common transformation to investigate would be the hydrolysis of the ester group. Computational methods can model the reaction pathway, identifying the transition state structures and calculating the associated activation energy barriers. This would provide insights into the reaction kinetics and the conditions required for the transformation to occur. Mechanistic studies could also explore reactions involving the sulfonyl group, such as its reduction or participation in cross-coupling reactions. chemrxiv.orgchemrxiv.org

For example, a study on the Suzuki-Miyaura coupling of aryl sulfones has utilized DFT calculations to investigate the mechanism, revealing that the oxidative addition of the C-S bond to the palladium catalyst is often the rate-limiting step. chemrxiv.orgchemrxiv.org Similar computational approaches could be applied to predict the feasibility and selectivity of such reactions for this compound.

Table 2: Hypothetical Energy Barriers for a Reaction of this compound

Reaction Step Description Calculated Activation Energy (kcal/mol)
Step 1 Formation of Intermediate 15.2
Step 2 Transition State 1 25.8

Note: The data is illustrative and represents a plausible reaction pathway for a transformation involving an aryl sulfone.

Molecular Dynamics Simulations for Conformational Flexibility of this compound

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering valuable information about its conformational flexibility. researchgate.net For a molecule like this compound, which has several rotatable bonds, MD simulations can explore the accessible conformational space and identify the most stable conformers.

The key flexible regions in this molecule are the ethyl groups of the sulfonyl and acetate (B1210297) moieties, as well as the linkage between the phenyl ring and the acetate group. MD simulations would track the torsional angles of these bonds over time, revealing the preferred orientations and the energy barriers between different conformations. This analysis is crucial for understanding how the molecule's shape can influence its physical properties and interactions with other molecules. nih.gov

The results of an MD simulation are often visualized through trajectory analysis, which can show the molecule's movement and changes in conformation. Statistical analysis of these trajectories can provide the probability of finding the molecule in a particular conformation at a given temperature.

Table 3: Torsional Angle Preferences from a Hypothetical MD Simulation

Torsional Angle Description Most Populated Range (degrees)
C(ring)-C(acetate)-O-C(ethyl) Orientation of the ethyl ester 170 to 190
C(ring)-S-C(ethyl)-C Orientation of the ethyl sulfonyl -70 to -50 and 50 to 70

Note: These ranges are hypothetical, representing a possible outcome of a conformational analysis for a molecule with similar structural features.

Prediction of Spectroscopic Parameters Using Computational Methods for this compound

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, methods like DFT can be used to calculate its infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov

The calculated IR spectrum would show the vibrational frequencies and intensities of the different functional groups in the molecule. Key predicted peaks would include the characteristic stretching frequencies of the S=O bonds in the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions), the C=O stretch of the ester (around 1735 cm⁻¹), and various C-H and C-C stretching and bending vibrations of the aromatic ring and alkyl chains. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy. The calculations would provide theoretical chemical shifts for each proton and carbon atom in the molecule, which can then be compared to experimental data for structure verification. The predicted ¹H NMR spectrum would likely show distinct signals for the aromatic protons, the methylene (B1212753) and methyl protons of the ethyl acetate group, and the methylene and methyl protons of the ethylsulfonyl group, with characteristic splitting patterns based on their neighboring protons.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons 7.5 - 8.2 Multiplet
-CH₂- (acetate) 3.8 Singlet
-O-CH₂- (ethyl ester) 4.2 Quartet
-CH₃ (ethyl ester) 1.3 Triplet
-S-CH₂- (ethyl sulfonyl) 3.2 Quartet

Note: These are estimated chemical shifts based on general principles and data for similar compounds.

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Analogues (non-biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their structural features. While no specific QSPR models for this compound have been reported, it is possible to develop such models for a series of its structural analogues to predict non-biological properties like boiling point, melting point, solubility, and chromatographic retention times. researchgate.net

A QSPR study would involve compiling a dataset of structurally related aryl sulfone derivatives with experimentally determined properties. For each molecule, a set of molecular descriptors would be calculated. These descriptors can be topological, geometric, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates the descriptors with the property of interest. nih.gov

Such a model, once validated, could be used to predict the properties of new, unsynthesized analogues of this compound, thereby guiding the design of compounds with desired physicochemical characteristics.

Table 5: Example of a Simple QSPR Model for Boiling Point Prediction

Descriptor Coefficient
Molecular Weight 0.85
Polar Surface Area 1.20
LogP -5.5

| Model Equation | Boiling Point = (0.85 * Mol. Weight) + (1.20 * PSA) - (5.5 * LogP) + Constant |

Note: This is a simplified, hypothetical QSPR model for illustrative purposes.

Table of Compounds Mentioned

Compound Name
This compound

No Information Found for "this compound"

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the applications of the chemical compound "this compound" in the areas of complex organic synthesis, materials science research, or analytical reagent development.

Despite targeted searches aimed at elucidating its role as a building block for heterocyclic compounds, an intermediate in total synthesis, its incorporation into polymer architectures, its use in functional coatings, or its development as an analytical reagent, no research findings, data, or detailed applications for this specific molecule could be retrieved.

The absence of information across these varied fields of chemical science suggests that "this compound" may be a novel compound, a rarely used intermediate, or a substance whose properties and applications have not yet been documented in publicly accessible scientific literature. Therefore, it is not possible to provide an article on its applications as per the requested outline.

Further research would be required to synthesize and characterize this compound and to explore its potential uses in the specified scientific domains. Without such foundational research, any discussion of its applications would be purely speculative and would not meet the required standards of scientific accuracy.

Applications of Ethyl 2 3 Ethylsulfonylphenyl Acetate in Chemical Sciences

Investigation of Ethyl 2-(3-ethylsulfonylphenyl)acetate in Supramolecular Chemistry Systems

A comprehensive review of scientific literature reveals a notable absence of dedicated research into the applications of this compound within the field of supramolecular chemistry. Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions between these molecules are governed by non-covalent bonds. These interactions include hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π interactions, and electrostatic effects.

While there is a significant body of research on the supramolecular behavior of various organic molecules, specific studies detailing the use of this compound in forming host-guest complexes, self-assembling structures, or its application in molecular recognition are not presently available in published literature.

However, based on the structural components of this compound, it is possible to theorize on its potential for engaging in supramolecular interactions. The molecule possesses several key features that could facilitate such interactions:

Aromatic Phenyl Ring: The phenyl group can participate in π-π stacking interactions with other aromatic systems. This type of interaction is a significant driving force in the self-assembly of many supramolecular architectures.

Ethylsulfonyl Group (-SO₂CH₂CH₃): The sulfonyl group is a strong hydrogen bond acceptor due to the presence of two electronegative oxygen atoms. This group could potentially form hydrogen bonds with suitable donor molecules.

Ester Group (-COOCH₂CH₃): The carbonyl oxygen of the ester group is also a hydrogen bond acceptor, providing another potential site for non-covalent interactions.

The interplay of these functional groups could theoretically allow this compound to act as a building block in the construction of larger supramolecular assemblies. For instance, the presence of both π-stacking capabilities and hydrogen bonding sites could lead to the formation of one-, two-, or three-dimensional networks in the solid state, a field of study known as crystal engineering.

In the absence of specific experimental data, any discussion of the role of this compound in supramolecular chemistry remains speculative. Future research would be necessary to explore these potential interactions and to determine if this compound can indeed be utilized in the rational design of novel supramolecular systems. Such research would likely involve techniques such as X-ray crystallography to determine solid-state packing, and NMR spectroscopy to study host-guest interactions in solution.

As no specific research findings are available, a data table on the supramolecular properties of this compound cannot be provided at this time.

Derivatives and Analogues of Ethyl 2 3 Ethylsulfonylphenyl Acetate: Structure Activity Relationships

Synthesis of Positional Isomers of Ethyl 2-(3-ethylsulfonylphenyl)acetate

The position of the ethylsulfonyl group on the phenyl ring is a critical determinant of the molecule's electronic and steric properties. The synthesis of the ortho (2-), meta (3-), and para (4-) positional isomers of Ethyl 2-(ethylsulfonylphenyl)acetate would likely require different synthetic strategies to achieve the desired regioselectivity.

A plausible general approach to synthesizing these isomers could involve the sulfonation of ethyl phenylacetate (B1230308). However, direct sulfonation would likely yield a mixture of products, with the para isomer being the major product due to the steric hindrance of the ethyl acetate (B1210297) group, which would direct the incoming electrophile to the less hindered para position. To achieve a higher yield of the ortho isomer, a blocking group strategy might be employed. This would involve introducing a bulky, reversible blocking group at the para position, forcing the sulfonation to occur at the ortho position, after which the blocking group would be removed.

The synthesis of the target meta isomer, this compound, would necessitate a different approach, likely starting with a meta-directing group on the benzene (B151609) ring. For instance, one could start with a compound that already has a substituent in the meta position that can be converted to the ethylsulfonyl group.

A hypothetical synthetic route for the positional isomers is outlined below:

IsomerProposed Synthetic StrategyKey Considerations
Ortho-Isomer 1. Protection of the para-position of ethyl phenylacetate with a bulky blocking group. 2. Sulfonation at the ortho-position. 3. Removal of the blocking group. 4. Reduction of the sulfonic acid to a sulfonyl chloride, followed by reaction with an ethylating agent.The choice of blocking group is crucial for both directing the sulfonation and for its efficient removal.
Meta-Isomer 1. Start with a meta-substituted benzene derivative, such as 3-nitrobenzenesulfonic acid. 2. Conversion of the sulfonic acid to an ethyl sulfone. 3. Introduction of the acetate side chain, for example, via a cross-coupling reaction.The order of functional group transformations is important to avoid unwanted side reactions.
Para-Isomer 1. Direct sulfonation of ethyl phenylacetate. 2. Separation of the para-isomer from the ortho-isomer. 3. Conversion of the sulfonic acid to the ethyl sulfone.Maximizing the yield of the para-isomer and efficient separation from the ortho-isomer would be the main challenges.

Exploration of Homologous Series (Varying Alkyl Chains on Ester/Sulfonyl)

The study of homologous series, where the length of the alkyl chains on the ester and sulfonyl groups are systematically varied, can provide insights into how these changes affect the physicochemical properties of the molecule, such as solubility, lipophilicity, and crystal packing.

Varying the Ester Alkyl Chain: By keeping the ethylsulfonyl group constant and varying the alkyl group of the ester (e.g., methyl, propyl, butyl), a homologous series of 2-(3-ethylsulfonylphenyl)acetates can be generated. It is expected that as the length of the alkyl chain increases, the lipophilicity of the compounds will also increase. This, in turn, could affect their solubility in various solvents and their chromatographic behavior.

Varying the Sulfonyl Alkyl Chain: Similarly, by keeping the ethyl ester group constant and varying the alkyl group on the sulfonyl moiety (e.g., methylsulfonyl, propylsulfonyl, butylsulfonyl), another homologous series can be created. The size of the alkyl group on the sulfone could influence the steric hindrance around this functional group, potentially affecting the reactivity of the neighboring methylene (B1212753) group of the acetate moiety.

A study on a homologous series of alkyl lumazines demonstrated that the length of the alkyl chain influenced the quality and quantity of dispersed single-walled carbon nanotubes, highlighting how subtle changes in alkyl chain length can impact intermolecular interactions. uconn.edu A similar principle would apply to the homologous series of this compound, where changes in alkyl chain length would be expected to modulate intermolecular forces and, consequently, the bulk properties of the material.

Compound SeriesVariationExpected Impact on Properties
Alkyl 2-(3-ethylsulfonylphenyl)acetates Methyl, Ethyl, Propyl, Butyl esterIncreased lipophilicity with increasing chain length. Potential changes in melting point and boiling point.
Ethyl 2-(3-alkylsulfonylphenyl)acetates Methylsulfonyl, Ethylsulfonyl, Propylsulfonyl, ButylsulfonylMinor changes in electronic properties of the phenyl ring. Steric effects may become more significant with longer chains.

Systematic Substituent Effects on the Phenyl Ring of this compound Analogues

The introduction of various substituents onto the phenyl ring of this compound would significantly alter its electronic and steric properties, thereby influencing its reactivity and physical characteristics. Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). lumenlearning.comstpeters.co.in

The ethylsulfonyl group is a strong electron-withdrawing group, and its presence deactivates the benzene ring towards electrophilic aromatic substitution. libretexts.org The introduction of another substituent would further modulate the reactivity of the ring.

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups donate electron density to the phenyl ring. lumenlearning.com An EDG placed on the ring would be expected to partially counteract the deactivating effect of the ethylsulfonyl group. The position of the EDG would be crucial in determining its effect. For example, an EDG at the ortho or para position to the ethylsulfonyl group would have a more pronounced effect on the electronic distribution of the ring through resonance.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups withdraw electron density from the phenyl ring. stpeters.co.in The presence of an additional EWG would further deactivate the ring, making it less susceptible to electrophilic attack. The inductive and resonance effects of these substituents would alter the charge distribution across the molecule, which could be observed through spectroscopic techniques like NMR.

A structure-activity relationship (SAR) study on coumarin (B35378) derivatives showed that the introduction of electron-withdrawing nitro groups enhanced the antifungal activity, demonstrating the significant impact of substituents on the properties of a molecule. mdpi.com Similarly, in a series of fascaplysin (B45494) derivatives, the introduction of halogen substituents at different positions on the aromatic core led to variations in their anticancer selectivity. mdpi.com

Substituent TypeExamplePosition on RingExpected Effect on Reactivity
Electron-Donating -CH3, -OCH3Ortho, ParaIncreased reactivity towards electrophiles (relative to the unsubstituted analogue).
Electron-Donating -CH3, -OCH3MetaLess pronounced increase in reactivity compared to ortho/para substitution.
Electron-Withdrawing -NO2, -CNAnyDecreased reactivity towards electrophiles.

Bioisosteric Replacements of Functional Groups in Analogues (non-biological activity focus)

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties. wikipedia.org While the focus here is not on biological activity, the principles of isosteric replacement are relevant for modifying the chemical and physical properties of this compound.

Replacement of the Ester Group: The ethyl ester group is another site for modification. Common bioisosteres for esters include amides, oxadiazoles, and triazoles. patsnap.comcambridgemedchemconsulting.comnih.gov Replacing the ester with an amide, for example, would introduce a hydrogen bond donor (the N-H group) and would likely increase the polarity and melting point of the compound. Oxadiazoles and triazoles are five-membered heterocyclic rings that can mimic the steric and electronic properties of the ester group while being more metabolically stable.

Original GroupBioisosteric ReplacementPotential Change in Chemical/Physical Properties
Ethylsulfonyl SulfoximineIntroduction of a hydrogen bond donor/acceptor site.
Ethylsulfonyl SulfonimidamideIncreased polarity and potential for hydrogen bonding.
Ethyl Ester Ethyl AmideIncreased polarity, higher melting point, introduction of a hydrogen bond donor.
Ethyl Ester OxadiazoleIncreased rigidity, potential for different intermolecular interactions.
Ethyl Ester TriazoleAromatic character, potential for π-stacking interactions.

Comparative Reactivity and Properties of Structurally Related Compounds

Comparing this compound to structurally related compounds can help to elucidate the role of its different functional groups.

Ethyl Phenylacetate: This is the parent compound lacking the ethylsulfonyl group. Ethyl phenylacetate is a liquid with a pleasant odor. chemicalbook.com The introduction of the strongly electron-withdrawing ethylsulfonyl group at the meta position would be expected to increase the acidity of the benzylic protons (the CH2 group of the acetate moiety) and increase the compound's polarity, likely resulting in a higher boiling point and different solubility profile.

Ethyl Phenylsulfonylacetate: This compound has a phenylsulfonyl group instead of an ethylsulfonyl group. sigmaaldrich.comscbt.com The chemical properties would be very similar to the target compound, with minor differences in lipophilicity and steric hindrance due to the absence of the ethyl group on the sulfone.

(E)-Ethyl 2-(2-((4-(trifluoromethyl)phenyl)sulfonyl)hydrazono)acetate: This is a more complex analogue with a sulfonyl hydrazone moiety. enamine.netresearchgate.net The extended conjugation and the presence of the trifluoromethyl group would significantly alter its electronic properties and reactivity compared to the target compound. It is a stable crystalline solid used as a reagent in organic synthesis. enamine.net

Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate: In this molecule, the phenylsulfonyl group is replaced by a large, heterocyclic quinazolinone system linked via a thioether. nih.govresearchgate.net The presence of the quinazolinone ring system introduces multiple sites for hydrogen bonding and potential for different types of intermolecular interactions, such as π-stacking. Its synthesis involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. nih.gov

CompoundKey Structural DifferenceExpected Difference in Properties from Target Compound
Ethyl Phenylacetate Lacks the ethylsulfonyl group.Lower polarity, lower boiling point, less acidic benzylic protons.
Ethyl Phenylsulfonylacetate Phenylsulfonyl instead of ethylsulfonyl.Slightly more polar, less lipophilic.
(E)-Ethyl 2-(2-((4-(trifluoromethyl)phenyl)sulfonyl)hydrazono)acetate Sulfonyl hydrazone moiety and trifluoromethyl group.Different reactivity due to the hydrazone, likely a solid with a high melting point.
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate Large heterocyclic system instead of ethylsulfonylphenyl.Significantly different solubility, potential for complex intermolecular interactions.

Advanced Analytical Methodologies for Research on Ethyl 2 3 Ethylsulfonylphenyl Acetate

Chromatographic Techniques for Purity Assessment and Isolation in Research Settings

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For Ethyl 2-(3-ethylsulfonylphenyl)acetate, various chromatographic methods are utilized to assess purity and to isolate the compound in a high state of purity for subsequent experiments.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile, thermally labile compounds like this compound. sigmaaldrich.com A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose, leveraging the compound's polarity. nih.govnih.gov

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation from starting materials, by-products, and degradation products. pensoft.net The presence of the phenyl group in the molecule allows for sensitive detection using an ultraviolet (UV) detector. nih.gov An isocratic or gradient elution can be employed depending on the complexity of the sample matrix. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

ParameterTypical SettingPurpose
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Stationary phase for separating moderately polar compounds. nih.gov
Mobile Phase Acetonitrile and Water (with optional acidifier like 0.1% TFA)Eluent to carry the compound through the column. nih.gov
Elution Mode Isocratic or GradientIsocratic for simple mixtures; gradient for complex samples with varying polarities.
Flow Rate 1.0 mL/minControls the speed of separation and analysis time. nih.gov
Column Temp. Ambient or controlled (e.g., 30 °C)Affects viscosity and separation efficiency. pensoft.net
Detector UV/Vis Diode Array Detector (DAD)Detects the analyte based on UV absorbance (e.g., at 225 nm or 275 nm). nih.govpensoft.net
Injection Vol. 10 µLThe volume of the sample introduced into the system. researchgate.net

This method can be validated according to International Council for Harmonisation (ICH) guidelines to confirm its linearity, precision, accuracy, and selectivity for routine analysis and quality control in research settings. nih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. sigmaaldrich.com Due to its relatively high molecular weight and polarity, this compound is not sufficiently volatile for direct GC analysis.

To utilize GC, a derivatization step is required to convert the compound into a more volatile and thermally stable analogue. jmaterenvironsci.com A common approach is silylation, where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens to create a less polar, more volatile trimethylsilyl (B98337) (TMS) derivative. jmaterenvironsci.com This process allows for the analysis of non-volatile compounds on standard GC systems. jmaterenvironsci.com

Table 2: Representative GC Parameters for Analysis of Derivatized this compound

ParameterTypical SettingPurpose
Derivatization Silylation with BSTFA + TMCSIncreases volatility and thermal stability. jmaterenvironsci.com
Column Capillary column (e.g., Restek Rtx-5ms, 60 m)Provides high-resolution separation of volatile compounds. jmaterenvironsci.com
Carrier Gas HeliumInert mobile phase to carry the analyte through the column. jmaterenvironsci.com
Injector Temp. 300 °CEnsures rapid vaporization of the derivatized analyte. jmaterenvironsci.com
Oven Program Temperature gradient (e.g., 80°C to 300°C)Separates compounds based on their boiling points. jmaterenvironsci.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general quantification; MS for identification.

When a large quantity of highly pure this compound is required for structural elucidation or further research, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to handle larger sample loads. impactfactor.orgmdpi.com

Both preparative HPLC and flash column chromatography are viable options. Preparative HPLC is essentially a scaled-up version of the analytical HPLC method, providing high purity but often at a higher cost. mdpi.com Flash column chromatography, using silica (B1680970) gel as the stationary phase and a solvent mixture (e.g., n-hexane and ethyl acetate) as the mobile phase, is a more cost-effective method for isolating gram-scale quantities of the compound. walisongo.ac.idusu.ac.id Fractions are collected and analyzed (e.g., by TLC or analytical HPLC) to pool the pure product. usu.ac.id

Table 3: Comparison of Analytical and Preparative Chromatography for this compound

FeatureAnalytical ChromatographyPreparative Chromatography
Goal Purity assessment, quantificationIsolation, purification
Sample Size Micrograms (µg) to Milligrams (mg)Milligrams (mg) to Grams (g)
Column I.D. Typically 2.1 - 4.6 mmTypically >10 mm
Flow Rate Low (e.g., 0.5 - 2 mL/min)High (e.g., 10 - 100+ mL/min)
Outcome Chromatogram with purity dataCollected fractions of pure compound

Hyphenated Techniques for Structural Confirmation (e.g., GC-MS, LC-MS)

While chromatography separates components, hyphenated techniques, which couple a separation method with a spectroscopic detector, are essential for definitive structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural analysis of this compound. mdpi.com An HPLC system separates the compound from any impurities, and the eluent is directed into a mass spectrometer. nih.gov The mass spectrometer provides two crucial pieces of information: the molecular weight of the compound (typically observed as a protonated molecule, [M+H]+, in positive ion mode) and its fragmentation pattern upon collision-induced dissociation (MS/MS). nih.govlcms.cz This fragmentation pattern serves as a molecular fingerprint, helping to confirm the compound's structure. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is used in a similar fashion but is applied to the volatile derivatives of the compound, as discussed previously. jmaterenvironsci.comscispace.com The GC separates the derivatized compound, which is then ionized and analyzed by the mass spectrometer. researchgate.net The resulting mass spectrum confirms the molecular weight of the derivative and provides structural information based on its fragmentation, allowing for unambiguous identification. jmaterenvironsci.com

Table 4: Information Derived from Hyphenated Techniques for this compound

TechniqueInformation ProvidedApplication in Research
LC-MS Retention Time, Molecular Weight, Fragmentation PatternConfirms identity and structure of the parent compound in a mixture. mdpi.com
GC-MS Retention Time, Molecular Weight, Fragmentation PatternConfirms identity and structure of volatile derivatives. jmaterenvironsci.com

Electrochemical Methods for Characterization in Academic Studies

Electrochemical methods can provide unique insights into the redox properties of a molecule. While not a standard technique for routine analysis of a compound like this compound, advanced electrochemical sensors can be developed for its specialized characterization in academic studies.

A carbon paste electrode or glassy carbon electrode could be chemically modified to facilitate the electrocatalytic oxidation or reduction of the target molecule. researchgate.net For instance, a sensor could be designed using specific mediators or nanomaterials to enhance the electrochemical signal. researchgate.net Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) would be used to investigate the compound's electrochemical behavior, such as its oxidation and reduction potentials. researchgate.net Such studies could be relevant for understanding its potential role in redox-sensitive biological systems or for developing highly sensitive detection methods in complex matrices. The development of such a sensor would involve investigating the influence of pH, scan rate, and modifier concentration to optimize the analytical performance for determining the compound in specific research applications. researchgate.net

Environmental and Green Chemistry Considerations in the Context of Ethyl 2 3 Ethylsulfonylphenyl Acetate Research

Photodegradation Pathways of Ethyl 2-(3-ethylsulfonylphenyl)acetate in Model Environmental Systems

Aromatic sulfones are generally considered to be relatively stable compounds. The sulfonyl group (-SO2-) is an electron-withdrawing group, which can influence the electronic properties of the aromatic ring and its susceptibility to photochemical reactions. The primary photochemical processes for organic molecules in the environment include direct photolysis, where the molecule itself absorbs light, and indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers) like humic acids or nitrate (B79036) ions.

For this compound, potential photodegradation pathways could involve:

Cleavage of the Carbon-Sulfur Bond: Absorption of UV radiation could lead to the homolytic cleavage of the C-S bond, generating phenyl and ethylsulfonyl radicals. These reactive radical species would then undergo further reactions with oxygen and other environmental components.

Reactions involving the Phenyl Ring: The aromatic ring could undergo photo-hydroxylation, where hydroxyl radicals (often present in natural waters) attack the ring, leading to the formation of hydroxylated derivatives.

Degradation of the Acetate (B1210297) Group: The ethyl acetate side chain may also be susceptible to photodegradation, potentially through cleavage of the ester bond or reactions involving the ethyl group.

Elimination of Sulfur Dioxide: At elevated temperatures, which can be achieved under certain environmental conditions, thermal degradation processes for aromatic sulfones can involve the elimination of sulfur dioxide (SO2) mdpi.com. While this is a thermal process, it suggests a potential pathway for the breakdown of the sulfonyl moiety.

It is important to emphasize that these are hypothetical pathways based on the general principles of photochemistry and the behavior of related compounds. Experimental studies are required to determine the actual photodegradation rates and products of this compound in various environmental compartments such as water, soil, and air.

Biodegradation Studies in Academic Waste Management Models

Biodegradation is the breakdown of organic matter by microorganisms, and it is a key process in the removal of chemical compounds from the environment and in waste treatment systems. There are currently no specific studies in the academic literature detailing the biodegradation of this compound. However, insights into its likely biodegradability can be gained by examining studies on structurally similar compounds, particularly aromatic sulfones and sulfonated aromatic compounds.

The presence of a sulfonate or sulfonyl group on an aromatic ring can significantly impact a compound's biodegradability. Often, such compounds are more resistant to microbial degradation than their non-sulfonated counterparts. The hydrophilic nature of the sulfonate/sulfonyl group can hinder the transport of the molecule across bacterial cell membranes researchgate.net.

Potential biodegradation pathways for this compound could include:

Initial Attack on the Side Chain: Microorganisms might initially metabolize the ethyl acetate side chain. Hydrolysis of the ester bond by esterase enzymes would yield (3-ethylsulfonylphenyl)acetic acid and ethanol (B145695). Both of these products would then be subject to further degradation.

Aromatic Ring Cleavage: Following or preceding side-chain modification, bacteria may degrade the aromatic ring. This typically involves dioxygenase enzymes that introduce hydroxyl groups onto the ring, leading to catecholic intermediates which can then undergo ring fission. The presence of the electron-withdrawing ethylsulfonyl group may make this initial oxidation step more difficult.

Carbon-Sulfur Bond Cleavage: Specialized bacteria are known to cleave C-S bonds in organosulfur compounds. Some microorganisms can utilize organosulfonates as a source of sulfur for growth. This process, known as desulfonation, would release the sulfur in a bioavailable form (e.g., as sulfate) and leave a carbonaceous backbone to be further metabolized. Some bacteria are known to first oxidize sulfides to sulfones before cleaving the C-S bond semanticscholar.org.

Sustainable Disposal and Recycling Methodologies for Related Chemical Waste

The management of chemical waste from the synthesis and use of this compound should adhere to the principles of green chemistry, prioritizing waste prevention, and when waste is generated, promoting its recycling or environmentally benign disposal. Specific methodologies for this compound are not documented, so general principles for similar chemical waste streams must be considered.

Waste Minimization: The most sustainable approach is to minimize waste generation at the source. This can be achieved through process optimization, the use of catalytic reagents, and solvent recycling.

Recycling and Recovery:

Solvent Recycling: Solvents used in the synthesis of this compound should be recovered and purified for reuse whenever feasible. Distillation is a common method for solvent recycling.

Catalyst Recovery: If a heterogeneous catalyst is used in the synthesis, it should be recovered from the reaction mixture and reused. This reduces both waste and cost.

Byproduct Valorization: An ideal green synthesis would have no byproducts. However, if they are unavoidable, opportunities for their use as raw materials in other processes should be explored.

Sustainable Disposal:

Incineration with Energy Recovery: For organic waste that cannot be recycled, high-temperature incineration with energy recovery is a common disposal method. This can destroy hazardous organic compounds while harnessing their energy content. The presence of sulfur in this compound means that incineration must be conducted in facilities equipped with flue gas treatment systems (e.g., scrubbers) to remove sulfur oxides (SOx) and prevent acid rain.

Advanced Oxidation Processes (AOPs): For aqueous waste streams containing this compound, AOPs such as ozonation, Fenton oxidation, or photocatalysis could be employed to break down the molecule into less harmful substances.

Bioremediation: If suitable microbial strains can be identified or developed, bioremediation could be a sustainable option for treating wastewater containing low concentrations of this compound. This could involve activated sludge processes or specialized bioreactors.

The choice of the most appropriate disposal or recycling method will depend on the volume and concentration of the waste stream, as well as local regulations and available infrastructure. A comprehensive life cycle assessment would be beneficial in determining the most sustainable waste management strategy.

Atom Economy and E-Factor Analysis of this compound Synthesis

Atom economy and the Environmental Factor (E-Factor) are key green chemistry metrics used to evaluate the efficiency of a chemical synthesis in terms of waste generation.

Atom Economy (AE): This metric, developed by Barry Trost, calculates the percentage of the mass of the reactants that is incorporated into the desired product. The formula is: AE = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100%

E-Factor: Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates less waste and a greener process. The formula is: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

To perform these analyses, a specific synthesis route is required. As no experimentally verified synthesis for this compound is available in the literature, a plausible, hypothetical two-step synthesis is proposed for the purpose of this analysis. This route consists of the oxidation of a precursor followed by esterification.

Hypothetical Synthesis Route:

Step 1: Oxidation 3-(ethylthio)phenylacetic acid + 2 H₂O₂ → (3-ethylsulfonylphenyl)acetic acid + 2 H₂O

Step 2: Fischer Esterification (3-ethylsulfonylphenyl)acetic acid + Ethanol ⇌ this compound + Water (in the presence of a catalytic amount of H₂SO₄)

Atom Economy Analysis of Step 2 (Esterification):

For the esterification step, the reactants are (3-ethylsulfonylphenyl)acetic acid and ethanol. Water is the only byproduct.

CompoundFormulaMolecular Weight ( g/mol )
(3-ethylsulfonylphenyl)acetic acidC₁₀H₁₂O₄S228.27
EthanolC₂H₅OH46.07
Total Reactant Mass 274.34
This compoundC₁₂H₁₆O₄S256.32
WaterH₂O18.02

Atom Economy Calculation: AE = (256.32 / (228.27 + 46.07)) x 100% = (256.32 / 274.34) x 100% ≈ 93.4%

This high atom economy is characteristic of addition and condensation reactions where only a small molecule (in this case, water) is eliminated.

E-Factor Analysis (Hypothetical Scenario):

Assumptions:

Yield: Assume an 85% yield for the oxidation step and a 90% yield for the esterification step.

Solvents: Assume the use of acetic acid as a solvent for the oxidation and an excess of ethanol as both reactant and solvent for the esterification, with a 50% recovery rate for both.

Work-up: Assume the use of an organic solvent (e.g., ethyl acetate) for extraction and a drying agent (e.g., magnesium sulfate), which are not recovered.

Based on these assumptions, a hypothetical E-Factor can be estimated. The waste would include the water byproduct, unreacted starting materials, lost solvent, and work-up materials. Given the multiple steps and the use of solvents, the E-Factor for a laboratory-scale synthesis of this type would likely be in the range of 5-50, which is typical for fine chemical and pharmaceutical production. Industrial-scale processes would be optimized to reduce this value significantly through measures like solvent recycling and improved yields.

Future Research on this compound: Unexplored Avenues

Initial research reveals a significant gap in the scientific literature regarding the chemical compound this compound. While information is available for structurally related compounds and general principles of ethyl acetate derivatives, specific data and studies focused solely on this compound are not readily accessible. This lack of dedicated research presents a compelling opportunity for future investigations across various domains of chemistry. The following sections outline potential future research directions that could unveil the properties, synthesis, and applications of this specific molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.